

# (Rac)-MEM 1003: A Preclinical Technical Guide

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## Compound of Interest

Compound Name: (Rac)-MEM 1003

Cat. No.: B1676191

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## Executive Summary

**(Rac)-MEM 1003**, a potent, CNS-selective, L-type calcium channel antagonist of the dihydropyridine class, was investigated for its therapeutic potential in Alzheimer's disease. Preclinical studies demonstrated its capacity to ameliorate age-related cognitive deficits and exert neuroprotective effects. Developed by Memory Pharmaceuticals Corp., the compound, also known as MEM 1003, aimed to normalize aberrant neuronal calcium signaling, a key pathological feature implicated in neurodegenerative disorders.[1] Despite promising preclinical and early clinical safety data, the development of MEM 1003 was discontinued due to a failure to meet primary efficacy endpoints in Phase 2a clinical trials.[1] This guide provides a detailed overview of the available preclinical data for **(Rac)-MEM 1003**, including quantitative data from key behavioral studies, experimental protocols, and a conceptualization of its mechanism of action.

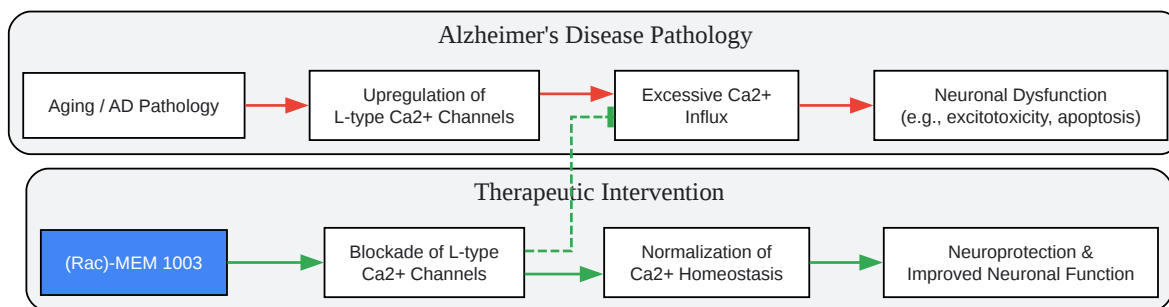
## Core Mechanism of Action

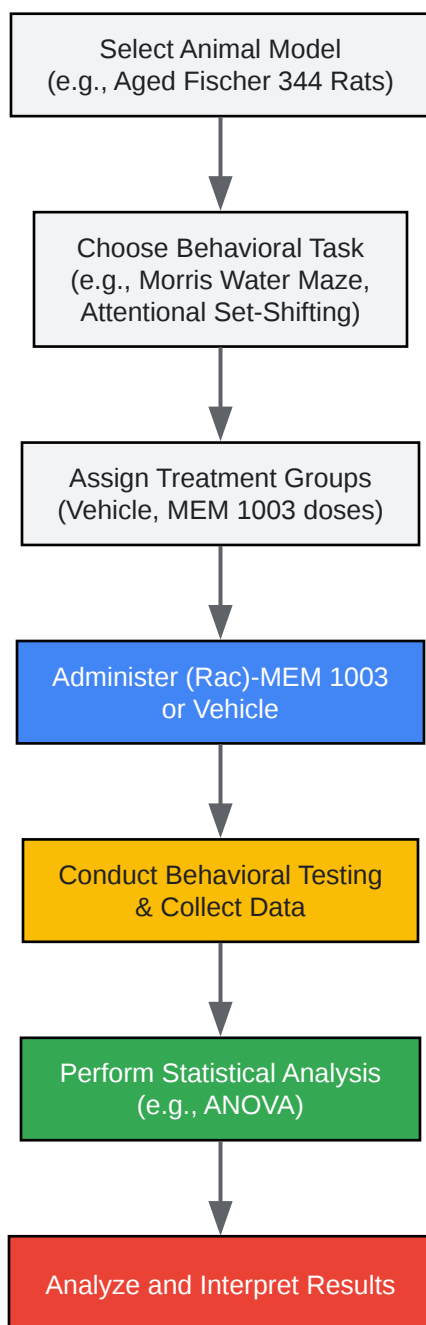
**(Rac)-MEM 1003** is the racemic mixture of MEM 1003.[1] As a dihydropyridine compound, it functions as a potent L-type  $\text{Ca}^{2+}$  channel antagonist.[1] In the context of aging and Alzheimer's disease, neuronal calcium homeostasis is often disrupted, leading to excessive intracellular calcium levels. This calcium overload can trigger a cascade of detrimental events, including reduced neuronal excitability and, ultimately, cell death.[2] An increase in the density of L-type  $\text{Ca}^{2+}$  channels has been reported in the brains of aged individuals and those with Alzheimer's disease, exacerbating this issue.[2]

MEM 1003 was designed to selectively target these channels in the central nervous system, thereby restoring normal calcium signaling.<sup>[2]</sup> This selective action was a key differentiator from other L-type Ca<sup>2+</sup> channel blockers, offering the potential for neuroprotection and improved cerebral blood flow without causing significant peripheral blood pressure reduction.<sup>[2]</sup>

## Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **(Rac)-MEM 1003** in the context of Alzheimer's disease pathology.





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## References

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